molecular formula C52H50Br2Cl2N4O2 B011618 3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide CAS No. 109358-24-9

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide

Cat. No. B011618
M. Wt: 993.7 g/mol
InChI Key: MRRDFVUWBQDYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide, commonly known as Mito-PQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the field of biomedical research. Mito-PQ has been shown to possess potent antioxidant properties and has been investigated for its potential therapeutic applications in various diseases.

Mechanism Of Action

Mito-PQ exerts its antioxidant effects by targeting the mitochondria, which are the primary site of reactive oxygen species (ROS) production. Mito-PQ accumulates in the mitochondria and scavenges ROS, thereby reducing oxidative stress and preventing mitochondrial dysfunction.

Biochemical And Physiological Effects

Mito-PQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cellular damage in various cell types. Mito-PQ has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

Mito-PQ has several advantages for lab experiments, including its potent antioxidant properties, selective mitochondrial targeting, and low toxicity. However, Mito-PQ is relatively expensive and requires specialized expertise for synthesis and characterization.

Future Directions

Future research on Mito-PQ could focus on its potential therapeutic applications in other diseases, such as metabolic disorders and mitochondrial diseases. Additionally, further studies could investigate the mechanisms underlying Mito-PQ's neuroprotective effects and its potential use as a neuroprotective agent in clinical settings. Finally, future research could explore the use of Mito-PQ in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.

Synthesis Methods

Mito-PQ is synthesized by reacting 2,4,5-trichlorophthalic anhydride with 4-(1-pyrrolidinyl)benzeneboronic acid followed by Suzuki coupling with 4-bromo-1,1'-biphenyl-4-ylboronic acid and 2,2-bis(4-bromophenyl)vinylboronic acid. The resulting intermediate is then reacted with 4-(1-pyrrolidinyl)phenylboronic acid and 2,2-bis(4-(1-pyrrolidinyl)phenyl)vinylboronic acid to obtain Mito-PQ.

Scientific Research Applications

Mito-PQ has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. In neurodegenerative disorders, Mito-PQ has been shown to protect against oxidative stress-induced neuronal death and improve mitochondrial function. In cardiovascular diseases, Mito-PQ has been shown to improve cardiac function and reduce oxidative stress-induced damage. In cancer, Mito-PQ has been shown to induce apoptosis in cancer cells and enhance the efficacy of chemotherapy.

properties

CAS RN

109358-24-9

Product Name

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide

Molecular Formula

C52H50Br2Cl2N4O2

Molecular Weight

993.7 g/mol

IUPAC Name

3,3-bis[2,2-bis(4-pyrrolidin-1-ylphenyl)ethenyl]-4,7-dibromo-5,6-dichloro-2-benzofuran-1-one

InChI

InChI=1S/C52H50Br2Cl2N4O2/c53-47-45-46(48(54)50(56)49(47)55)52(62-51(45)61,33-43(35-9-17-39(18-10-35)57-25-1-2-26-57)36-11-19-40(20-12-36)58-27-3-4-28-58)34-44(37-13-21-41(22-14-37)59-29-5-6-30-59)38-15-23-42(24-16-38)60-31-7-8-32-60/h9-24,33-34H,1-8,25-32H2

InChI Key

MRRDFVUWBQDYMH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=CC3(C4=C(C(=C(C(=C4Br)Cl)Cl)Br)C(=O)O3)C=C(C5=CC=C(C=C5)N6CCCC6)C7=CC=C(C=C7)N8CCCC8)C9=CC=C(C=C9)N1CCCC1

synonyms

3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide

Origin of Product

United States

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